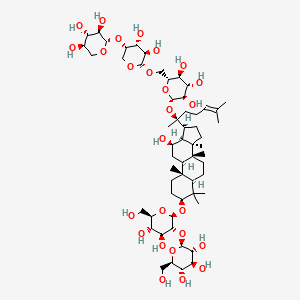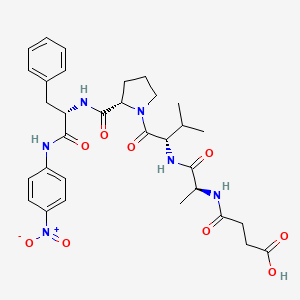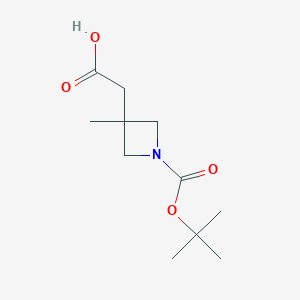![molecular formula C15H15FN2O3 B1447962 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline CAS No. 1443979-84-7](/img/structure/B1447962.png)
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Descripción general
Descripción
“4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline” is a chemical compound with the molecular formula C15H15FN2O3 . It has a molecular weight of 290.29 . The compound is also known as "4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .
Physical And Chemical Properties Analysis
The compound “4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline” is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Aplicaciones Científicas De Investigación
-
Biomolecule Immobilization and Bioconjugation
- Field: Analytical and Bioanalytical Chemistry
- Application: 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling .
- Method: The photolinker is used to produce the desired chemical linkage upon photo-irradiation . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
- Results: This method has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
-
Synthesis of Trifluoromethylpyridines
- Field: Agrochemical and Pharmaceutical Industries
- Application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method: The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Propiedades
IUPAC Name |
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-6-5-12(16)10-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSJMHEZAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)



![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)
![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)





